molecular formula C12H15NO B1462937 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 886367-24-4

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B1462937
CAS RN: 886367-24-4
M. Wt: 189.25 g/mol
InChI Key: NHRMNGWYLGVOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, also known as 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, is a compound of the benzazepinone class. It is a synthetic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It has been studied for its potential as an anti-cancer agent and for its ability to modulate cellular signaling pathways. In addition, its ability to target specific proteins and other molecules in the body has made it a useful tool in the study of diseases and in the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline has been developed. This process involves N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction, leading to the title compound in good yield. Analogues of this compound were prepared similarly, showcasing the versatility of the synthetic approach for generating a variety of substituted azepine derivatives (Vaid et al., 2014).

  • Structural Insights : The X-ray crystallography studies have provided detailed insights into the molecular and crystal structures of these compounds. For instance, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was synthesized and its configuration at the C=N double bond was determined through X-ray crystallography, demonstrating the utility of these methods in confirming the stereochemistry and structural details of azepine derivatives (Ihnatenko et al., 2021).

Biological Activity Exploration

  • Antimicrobial and Anti-inflammatory Properties : Novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been synthesized and evaluated for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activities. Compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities comparable to standard drugs, highlighting the potential of azepine derivatives in therapeutic applications (Rajanarendar et al., 2013).

  • Anticonvulsant Activity : A series of novel 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives, designed and synthesized starting from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one, were tested for anticonvulsant activity. One compound in particular showed promising activity with a protective index suggesting potential utility in seizure disorder treatments (Piao et al., 2012).

properties

IUPAC Name

7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRMNGWYLGVOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676472
Record name 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886367-24-4
Record name 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 2
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 3
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 4
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 5
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 6
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.